![molecular formula C17H16INO B2602111 3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide CAS No. 329778-40-7](/img/structure/B2602111.png)
3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide
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Overview
Description
“(2,4-dimethylphenyl)(4-iodophenyl)methanamine” is a chemical compound with the molecular formula C15H16IN and a molecular weight of 337.19871 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 2,4-dimethylphenyl group and a 4-iodophenyl group connected by a methanamine bridge .Physical And Chemical Properties Analysis
This compound has a molecular formula of C15H16IN and a molecular weight of 337.19871 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the resources .Scientific Research Applications
Polymerization and Material Science Applications
Radical Homopolymerization for Enhanced Oil Recovery
One study focused on the homopolymerization of a similar compound, emphasizing its application in enhanced oil recovery. The study synthesized the monomer via Ritter reaction and investigated its polymerization, which was successful only with a large amount of initiator, suggesting an iodine transfer polymerization mechanism. The polymer exhibited a low degree of polymerization and a glass transition temperature of 19.5 °C, indicating its potential in oil recovery applications (Huang et al., 2019).
Stereospecific Anionic Polymerization
Research into the anionic polymerization of N,N-dialkylacrylamides, including compounds structurally related to 3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide, has revealed insights into producing polymers with varying molecular weight distributions and tacticity. The study showed that the polymers could be rich in isotactic configuration, affecting their physical properties and potential applications (Kobayashi et al., 1999).
Biocompatible Macromolecular Luminogens
A study on the synthesis and application of nonaromatic biocompatible macromolecular luminogens for sensing and removals of metal ions showcased the versatility of acrylamide derivatives in environmental and bioimaging applications. The synthesized polymers demonstrated sensitive detections/exclusions of Fe(III)/Cu(II) and excellent biocompatibility, underscoring their potential in multipurpose applications (Dutta et al., 2020).
Antipathogenic Activity
Acrylamide derivatives have been evaluated for their antipathogenic activity, with significant effects observed against Pseudomonas aeruginosa and Staphylococcus aureus. This research highlights the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Environmental and Corrosion Inhibition
Corrosion Inhibitors
Acrylamide derivatives have been explored as corrosion inhibitors for copper in nitric acid solutions. Studies demonstrate the effectiveness of these compounds in corrosion prevention, indicating their utility in industrial applications to protect metals from corrosion (Abu-Rayyan et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)-N-(4-iodophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO/c1-12-3-4-14(13(2)11-12)5-10-17(20)19-16-8-6-15(18)7-9-16/h3-11H,1-2H3,(H,19,20)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZBWBZBLUKUOQ-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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